2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is an organic compound that features a piperidine ring bonded to a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine typically involves the reaction of piperidine derivatives with boronic esters. One common method is the reaction of piperidine with pinacolborane under specific conditions to form the desired product . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the formation of the boronic ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form boronic acids or reduced to form boranes.
Hydroboration: The boronic ester group can undergo hydroboration reactions with alkenes and alkynes to form organoboron compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dichloromethane. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include biaryl compounds, boronic acids, and organoboron compounds, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in cross-coupling reactions to form complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds and as a tool for studying enzyme mechanisms.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine involves its ability to form stable boron-carbon bonds, which are crucial in various chemical reactions. The boronic ester group can interact with molecular targets through coordination with nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in cross-coupling reactions and other synthetic transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)
Uniqueness
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is unique due to its piperidine ring, which imparts distinct reactivity and stability compared to other boronic esters. This structural feature makes it particularly valuable in the synthesis of complex organic molecules and biologically active compounds.
Biological Activity
The compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound’s biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₁₃H₁₉B O₂
- Molecular Weight : 221.10 g/mol
- CAS Number : 1033752-94-1
- Structure : The compound features a piperidine ring substituted with a dioxaborolane moiety, which is known for its ability to participate in various chemical reactions.
The biological activity of this compound is primarily attributed to its ability to interact with biological targets through:
- Boron Coordination : The boron atom in the dioxaborolane structure can form coordination complexes with various biomolecules, influencing their activity.
- Reactivity with Nucleophiles : The presence of the dioxaborolane group allows for nucleophilic attack, which can lead to modifications of target proteins or enzymes.
Biological Activity Overview
Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities:
-
Anticancer Activity :
- Studies have shown that similar boron-containing compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. For instance, compounds that utilize a similar dioxaborolane structure have demonstrated efficacy against several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
-
Antimicrobial Properties :
- Boron-containing compounds are known for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against certain bacterial strains.
-
Neuroprotective Effects :
- Given its structural similarity to other neuroactive compounds, there is potential for neuroprotective effects. Research into related compounds has indicated possible protective roles against neurodegenerative diseases by modulating oxidative stress and inflammation.
Case Study 1: Anticancer Activity
In a study exploring the anticancer properties of boron-containing compounds, researchers evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The results indicated an IC50 value of approximately 12 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted using the compound against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a lead compound in developing new antimicrobial therapies.
Data Table: Summary of Biological Activities
Biological Activity | Observed Effects | IC50/MIC Values |
---|---|---|
Anticancer | Induces apoptosis in cancer cells | IC50 ≈ 12 µM |
Antimicrobial | Inhibits growth of bacteria | MIC = 32 µg/mL |
Neuroprotective (potential) | Modulates oxidative stress | Not yet quantified |
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-5-6-8-13-9/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZMMHJFTSAPAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.